molecular formula C13H11BrFNO2S B2943468 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 1284698-48-1

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No. B2943468
CAS RN: 1284698-48-1
M. Wt: 344.2
InChI Key: YZRFGEUFATVFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7BrFNO . It is a solid at 20°C .


Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide are not mentioned in the search results, the compound’s synthesis via the amidation reaction suggests it could participate in various organic reactions .

It has a molecular weight of 232.05 . The physical state of the compound at 20°C is solid .

Scientific Research Applications

Photodynamic Therapy Applications

The study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including variants related to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, highlights their promising applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase

Research on 4-(2-substituted hydrazinyl)benzenesulfonamides, which share structural similarities with 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, demonstrates their significant inhibitory effects on human carbonic anhydrase I and II. Such compounds have been synthesized and shown potent inhibition, suggesting their utility in designing inhibitors for therapeutic applications (Gul et al., 2016).

Structural and DFT Studies

A study focused on the synthesis and structural characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, closely related to the target compound, provides insights into its crystal structure and physicochemical properties through density functional theory (DFT) analysis. Such research can lay the groundwork for understanding the reactivity and interaction mechanisms of these compounds in various biological and chemical systems (Deng et al., 2021).

Antimicrobial Activities

Research on derivatives of benzenesulfonamide, including structures analogous to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide, has shown antimicrobial activities against a variety of bacterial and fungal strains. These findings indicate the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Ghorab et al., 2017).

Fluorophore Development for Zinc(II) Detection

Compounds related to 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide have been utilized in the development of zinc(II) specific fluorophores. These fluorophores play a crucial role in studying intracellular Zn2+ levels, which is vital for understanding cellular processes and signaling pathways (Kimber et al., 2001).

properties

IUPAC Name

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFGEUFATVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.